molecular formula C11H22N2O3S B3266386 Ile-Met CAS No. 42384-14-5

Ile-Met

Cat. No.: B3266386
CAS No.: 42384-14-5
M. Wt: 262.37 g/mol
InChI Key: TUYOFUHICRWDGA-CIUDSAMLSA-N
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Description

Isoleucine-Methionine, commonly referred to as Ile-Met, is a dipeptide composed of the amino acids isoleucine and methionine. These amino acids are essential components of proteins and play crucial roles in various biological processes. Isoleucine is a branched-chain amino acid, while methionine contains a sulfur atom, making it unique among amino acids. The combination of these two amino acids in a dipeptide form can have significant implications in biochemical and industrial applications.

Scientific Research Applications

Ile-Met has several applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its role in protein structure and function, particularly in the context of methionine oxidation and reduction.

    Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ile-Met typically involves the coupling of isoleucine and methionine using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the methionine residue.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the synthesis with high efficiency and reproducibility. The purification of the synthesized dipeptide is typically achieved through high-performance liquid chromatography (HPLC), which ensures the removal of any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ile-Met can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.

    Reduction: The oxidized forms of methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).

    Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Regeneration of methionine from its oxidized forms.

    Substitution: Formation of acylated or other substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of Ile-Met involves its interaction with various molecular targets and pathways. Methionine residues in proteins can undergo oxidation, which can affect protein function and stability. The reduction of oxidized methionine by enzymes such as methionine sulfoxide reductases plays a crucial role in maintaining protein function. Additionally, the presence of isoleucine can influence the hydrophobic interactions within proteins, affecting their folding and stability.

Comparison with Similar Compounds

Ile-Met can be compared with other dipeptides containing isoleucine or methionine, such as:

    Isoleucine-Alanine (Ile-Ala): Lacks the sulfur atom present in methionine, resulting in different chemical reactivity.

    Methionine-Valine (Met-Val): Contains a branched-chain amino acid like isoleucine but with different hydrophobic properties.

    Leucine-Methionine (Leu-Met): Similar to this compound but with leucine instead of isoleucine, leading to differences in hydrophobic interactions.

The uniqueness of this compound lies in the combination of a branched-chain amino acid and a sulfur-containing amino acid, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-4-7(2)9(12)10(14)13-8(11(15)16)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYOFUHICRWDGA-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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